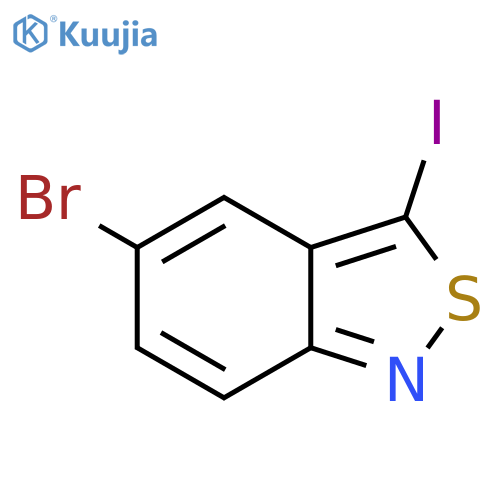

Cas no 2172092-24-7 (5-Bromo-3-iodo-2,1-benzothiazole)

5-Bromo-3-iodo-2,1-benzothiazole 化学的及び物理的性質

名前と識別子

-

- 2172092-24-7

- 5-bromo-3-iodo-2,1-benzothiazole

- EN300-1591729

- 5-Bromo-3-iodo-2,1-benzothiazole

-

- インチ: 1S/C7H3BrINS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H

- InChIKey: WCNSRHKXWBTYIO-UHFFFAOYSA-N

- ほほえんだ: IC1=C2C=C(C=CC2=NS1)Br

計算された属性

- せいみつぶんしりょう: 338.82143g/mol

- どういたいしつりょう: 338.82143g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

5-Bromo-3-iodo-2,1-benzothiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1591729-2500mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 2500mg |

$3304.0 | 2023-09-23 | ||

| Enamine | EN300-1591729-0.5g |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 0.5g |

$1619.0 | 2023-07-10 | ||

| Enamine | EN300-1591729-0.25g |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 0.25g |

$1551.0 | 2023-07-10 | ||

| Enamine | EN300-1591729-100mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 100mg |

$1484.0 | 2023-09-23 | ||

| Enamine | EN300-1591729-500mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 500mg |

$1619.0 | 2023-09-23 | ||

| Enamine | EN300-1591729-0.05g |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 0.05g |

$1417.0 | 2023-07-10 | ||

| Enamine | EN300-1591729-1.0g |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 1.0g |

$1686.0 | 2023-07-10 | ||

| Enamine | EN300-1591729-5000mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 5000mg |

$4890.0 | 2023-09-23 | ||

| Enamine | EN300-1591729-10000mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 10000mg |

$7250.0 | 2023-09-23 | ||

| Enamine | EN300-1591729-1000mg |

5-bromo-3-iodo-2,1-benzothiazole |

2172092-24-7 | 1000mg |

$1686.0 | 2023-09-23 |

5-Bromo-3-iodo-2,1-benzothiazole 関連文献

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073

5-Bromo-3-iodo-2,1-benzothiazoleに関する追加情報

Recent Advances in the Application of 5-Bromo-3-iodo-2,1-benzothiazole (CAS: 2172092-24-7) in Chemical Biology and Pharmaceutical Research

The compound 5-Bromo-3-iodo-2,1-benzothiazole (CAS: 2172092-24-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic compound, characterized by its unique bromo-iodo substitution pattern, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. Recent studies have highlighted its role in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging.

One of the most notable applications of 5-Bromo-3-iodo-2,1-benzothiazole is its use as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The presence of both bromo and iodo substituents allows for further functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for high-throughput screening.

In addition to its role in kinase inhibitor development, 5-Bromo-3-iodo-2,1-benzothiazole has shown promise in the design of novel antimicrobial agents. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that structural modifications of this scaffold led to compounds with significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making these derivatives potential candidates for addressing the growing threat of antibiotic resistance.

The unique photophysical properties of 5-Bromo-3-iodo-2,1-benzothiazole have also been exploited in the development of fluorescent probes for biological imaging. A recent study in Chemical Communications (2024) described the synthesis of a series of benzothiazole-based probes that exhibited strong fluorescence in the visible spectrum, with quantum yields exceeding 0.7. These probes demonstrated excellent cell permeability and were successfully used for real-time imaging of intracellular processes in live cells, opening new possibilities for studying dynamic biological systems.

From a synthetic chemistry perspective, recent advances have focused on developing more efficient methods for the preparation and functionalization of 5-Bromo-3-iodo-2,1-benzothiazole. A 2024 paper in Organic Letters reported a novel palladium-catalyzed cross-coupling approach that significantly improved the yield and selectivity of reactions involving this compound. This methodological advancement has important implications for scaling up production and facilitating its broader application in medicinal chemistry programs.

Looking forward, the versatility of 5-Bromo-3-iodo-2,1-benzothiazole suggests it will continue to play an important role in drug discovery efforts. Current research directions include exploring its potential in targeted protein degradation (PROTACs), covalent inhibitor design, and as a scaffold for the development of radiopharmaceuticals. The compound's unique combination of reactivity and structural features makes it particularly valuable for addressing challenging targets in oncology, infectious diseases, and central nervous system disorders.

2172092-24-7 (5-Bromo-3-iodo-2,1-benzothiazole) 関連製品

- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)

- 957487-87-5(1-(2-chloro-6-fluorophenyl)methyl-5-methyl-3-nitro-1H-pyrazole)

- 1261730-29-3(3-(4-chloro-2-hydroxyphenyl)propanal)

- 2034324-71-3(N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-sulfonamide)

- 2228809-11-6(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid)

- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)

- 67698-61-7(3-Propoxybenzaldehyde)

- 1250544-03-6(3,5-Dichlorophenyl-(2-thienyl)methanol)

- 3524-73-0(5-Methyl-1-hexene)

- 2172270-91-4(2-cyclopropyl(prop-2-yn-1-yl)aminopyridine-4-carboxylic acid)